molecular formula C11H13ClO3S B1326230 Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate CAS No. 951889-16-0

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Cat. No.: B1326230
CAS No.: 951889-16-0
M. Wt: 260.74 g/mol
InChI Key: MBWYHEDACYOGKQ-UHFFFAOYSA-N
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Description

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is an organic compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a thienyl ring substituted with a chlorine atom and an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate involves its interaction with specific molecular targets. The thienyl ring and the ester group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(5-bromo-2-thienyl)-5-oxovalerate
  • Ethyl 5-(5-fluoro-2-thienyl)-5-oxovalerate
  • Ethyl 5-(5-methyl-2-thienyl)-5-oxovalerate

Uniqueness

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is unique due to the presence of the chlorine atom on the thienyl ring, which imparts distinct chemical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

ethyl 5-(5-chlorothiophen-2-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-2-15-11(14)5-3-4-8(13)9-6-7-10(12)16-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWYHEDACYOGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268305
Record name Ethyl 5-chloro-δ-oxo-2-thiophenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-16-0
Record name Ethyl 5-chloro-δ-oxo-2-thiophenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-δ-oxo-2-thiophenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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